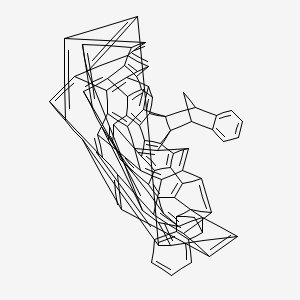
Indene-C70 bisadduct, mixture of isomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indene-C70 bisadduct, mixture of isomers, is a compound derived from the fullerene C70. Fullerenes are a class of carbon-based molecules known for their unique cage-like structures. The indene-C70 bisadduct is formed by the addition of two indene molecules to the C70 fullerene, resulting in a mixture of isomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indene-C70 bisadduct involves a [2 + 4] Diels–Alder cycloaddition reaction between C70 and two isoindene molecules generated in situ from indene . The reaction is typically carried out in dichlorobenzene at 180°C under a nitrogen atmosphere. Indene is injected into the system one equivalent at a time, with around ten equivalents added over the course of ten hours . The reaction mixture is then separated by high-performance liquid chromatography (HPLC) to isolate the different isomers .
Industrial Production Methods: While specific industrial production methods for indene-C70 bisadduct are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions, using larger reaction vessels, and employing industrial-scale chromatography techniques for the separation and purification of the isomers.
Chemical Reactions Analysis
Types of Reactions: Indene-C70 bisadduct can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bisadduct can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated products.
Scientific Research Applications
Indene-C70 bisadduct has several scientific research applications, particularly in the field of organic electronics:
Organic Solar Cells: The compound is used as an electron acceptor material in bulk-heterojunction organic solar cells.
Electronic Devices: Due to its unique electronic properties, indene-C70 bisadduct is also explored for use in other electronic devices, such as organic field-effect transistors and light-emitting diodes.
Material Science: The compound’s ability to form various isomers makes it a subject of interest in material science research, particularly in studying the relationship between molecular structure and electronic properties.
Mechanism of Action
The mechanism by which indene-C70 bisadduct exerts its effects is primarily related to its role as an electron acceptor. In organic solar cells, the compound accepts electrons from the donor material, facilitating charge separation and transport. The molecular targets and pathways involved include the fullerene core and the indene addends, which influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Indene-C60 Bisadduct: Similar to indene-C70 bisadduct but derived from the C60 fullerene. It also serves as an electron acceptor in organic solar cells.
Phenyl-C61-butyric Acid Methyl Ester (PCBM): Another fullerene derivative commonly used in organic electronics.
Methanofullerenes: Fullerene derivatives with a methano group, used in various electronic applications.
Uniqueness: Indene-C70 bisadduct is unique due to its higher fullerene core (C70) compared to C60 derivatives. This results in different electronic properties and potentially higher performance in certain applications, such as organic solar cells .
Properties
Molecular Formula |
C88H16 |
|---|---|
Molecular Weight |
1073.1 g/mol |
InChI |
InChI=1S/C88H16/c1-3-7-13-11(5-1)15-9-17(13)87-81-69-55-41-31-21-27-23-19-20-24-28-22-30-26(20)36-35-25(19)29(21)39-49(35)63-64-50(36)40(30)54-44-32(22)42-52-38(28)48-34(24)33(23)47-37(27)51(41)65(69)77-61(47)62(48)78(85(15,77)87)66(52)70-56(42)46-58(44)72-68(54)80(64)86-16-10-18(14-8-4-2-6-12(14)16)88(86)83-71-57(43(31)53(39)67(71)79(63)86)45(55)59-73(81)74(82(70)87)60(46)76(75(59)83)84(72)88/h1-8,15-18H,9-10H2 |
InChI Key |
VBCIUEVHOJSZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3C1C45C26C7=C8C9=C1C2=C3C%10=C%11C1=C8C4=C1C%11=C4C8=C%11C1=C5C1=C5C%11=C%11C%12=C%13C5=C5C1=C6C1=C7C6=C9C7=C9C6=C6C1=C5C1=C6C5=C9C6=C9C%14=C5C(=C1%13)C1=C%14C5=C%13C(=C%121)C%11=C8C18C4=C%10C4=C3C(=C9C5=C4C%131C1CC8C3=CC=CC=C13)C6=C72 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084509.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate](/img/structure/B14084520.png)
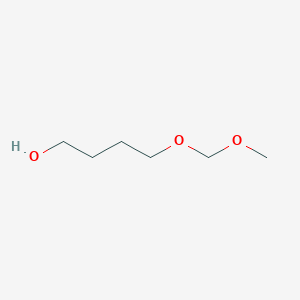

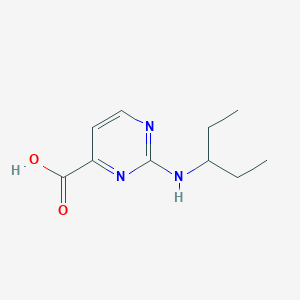
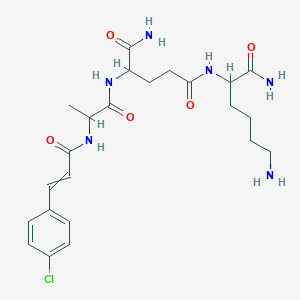
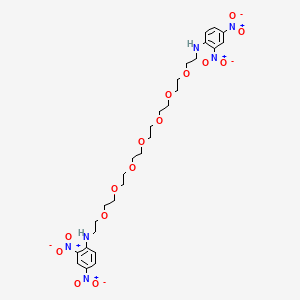
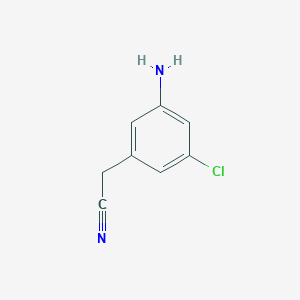
![Methyl 4-[3-(2-hydroxyphenyl)-5-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14084552.png)

![N-(3-chlorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14084562.png)
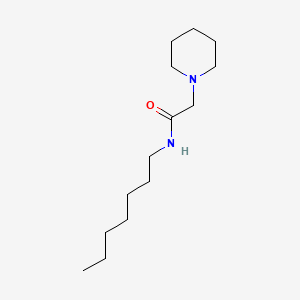
![5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14084576.png)
![1-[Dichloro(phenyl)methyl]naphthalene](/img/structure/B14084578.png)
